Silychristin

Übersicht

Beschreibung

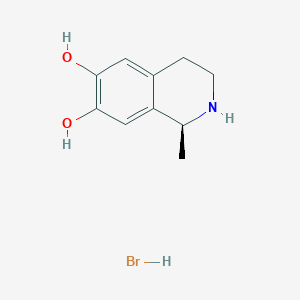

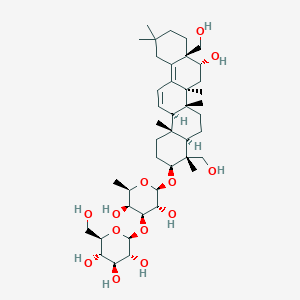

Silychristin is a flavonolignan, a constituent of silymarin, the standardized, active extract of the fruit of milk thistle . It is composed of a flavonoid and a lignan . Silychristin can exist as two stereoisomers, silychristin A (2R, 3S) and silychristin B (2S, 3R) .

Synthesis Analysis

The first total synthesis of silychristin was reported in a study . The key intermediate, the dihydrobenzofuran, was easily prepared in three steps from the readily available chalcone epoxide .Molecular Structure Analysis

Silychristin is a flavonolignan, meaning it is composed up of a flavonoid and a lignan . Major structural differences from silychristin A are highlighted in a study .Chemical Reactions Analysis

Silychristin and its derivatives were compared for their antioxidant capacity by the classical chemical method (ORAC) and by measurement of their radical scavenging activity inside the cells (CAA) .Physical And Chemical Properties Analysis

Silychristin is a natural product and one of the constituents of silymarin, the standardized, active extract of the fruit of milk thistle . It is the second most abundant constituent in silymarin, after silybin .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Silychristin A, a component of the silymarin complex, has been recognized for its antioxidant properties. Studies have compared classical biochemical antioxidant assays with cellular assays to evaluate the antioxidant capacity of pure Silychristin A and its derivatives. These compounds have shown significant antioxidant activity within cells, with derivatives like 2,3-dehydrosilychristin and anhydrosilychristin being almost twice as potent as other tested compounds .

Anti-Inflammatory Effects

In the context of inflammation, Silychristin derivatives have been tested in LPS-stimulated macrophages. The results indicated that 2,3-dehydrosilychristin and anhydrosilychristin inhibited the production of nitric oxide (NO) nearly twice as efficiently as Silychristin A. This suggests a strong potential for Silychristin in anti-inflammatory therapies .

Modulation of Multidrug Resistance

Silychristin A and its derivatives have been shown to modulate multidrug resistance (MDR) in cancer therapy. They do this by inhibiting P-glycoprotein (P-gp), a transmembrane efflux pump that often contributes to the resistance of cancer cells to chemotherapy. Silychristin A and its 2,3-dehydro derivative directly inhibit P-gp, while other derivatives like anhydrosilychristin and isosilychristin modulate MDR by downregulating the expression of P-gp and ABCG2 genes .

Hepatoprotection

Silymarin, which includes Silychristin, is widely known for its hepatoprotective properties. It has been used traditionally for liver disorders and is now a valuable resource for the pharmaceutical industry, especially in dietary supplements aimed at improving liver functions. The hepatoprotective effect is one of the most well-documented and significant applications of Silychristin .

Pharmacokinetics and Drug Formulations

The physicochemical properties of Silychristin are being studied for potential use in drug formulations. Modern technologies are being applied to improve the application of Silychristin in drug delivery systems, which could enhance its bioavailability and therapeutic efficacy .

Endocrine System Interaction

Silychristin has been identified as a potent inhibitor of monocarboxylate transporter 8 (MCT8), a specific thyroid hormone transmembrane transporter. This interaction suggests that Silychristin could have significant applications in managing conditions related to thyroid hormone transport and metabolism .

Wirkmechanismus

Target of Action

Silychristin, a flavonolignan derived from the milk thistle, has been identified as a potent inhibitor of the thyroid hormone transporter MCT8 . It also exhibits anti-platelet properties and has been found to inhibit α-glucosidase, which plays a role in the treatment of diabetes mellitus type II .

Mode of Action

Silychristin interacts with its targets in a variety of ways. It inhibits the uptake of thyroid hormones into cells by selectively blocking the MCT8 transmembrane transporter . This makes it a powerful and selective inhibitor for the MCT8 transporter . In terms of its anti-platelet properties, silychristin inhibits collagen-induced activation, leading to the formation of blood platelet aggregates and microparticles .

Biochemical Pathways

The biosynthesis of silychristin involves the oxidative coupling of a flavonoid and a phenylpropanoid moiety . The two biosynthetic precursors specifically for silychristin are taxifolin and coniferyl alcohol, which are both biosynthesized via the phenylpropanoid pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of silychristin have been explored using in silico methods. A quantitative structure–activity relationship (QSAR) model based on data from a parallel artificial membrane permeability assay (PAMPA) was used to estimate bioavailability after oral administration .

Result of Action

Silychristin has been found to act as an antioxidant within cells . It has also been shown to inhibit NO production in LPS-stimulated macrophages . Furthermore, it has been found to modulate multidrug resistance by inhibiting P-glycoprotein (P-gp) expression .

Action Environment

The action of silychristin can be influenced by environmental factors. For instance, the intake of silymarin, which contains silychristin, can lead to disruptions of the thyroid system due to the essential role played by the thyroid hormone in human metabolism . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of silychristin.

Safety and Hazards

Zukünftige Richtungen

Silymarin is a promising agent for cancer prevention, adjuvant cancer treatment, and reduction of iatrogenic toxicity . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3/t14-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIIPOXVWESJG-LMBCONBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187512 | |

| Record name | Silicristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silicristin | |

CAS RN |

33889-69-9 | |

| Record name | Silychristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33889-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicristin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicristin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICRISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK279ER14X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of silychristin?

A1: Silychristin is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, silychristin A and silychristin B, differing in the configuration at the stereocenter connecting the two moieties. []

Q2: What is the molecular formula and weight of silychristin?

A2: Silychristin has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []

Q3: How can silychristin be identified and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for silychristin analysis. [, , ] These methods allow separation and quantification of silychristin and its isomers from other silymarin components.

Q4: What is the solubility of silychristin?

A4: Silychristin, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]

Q5: What are the main biological activities of silychristin?

A5: Silychristin displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]

Q6: How does silychristin exert its antioxidant effects?

A6: Silychristin acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []

Q7: How does silychristin compare to other silymarin components in terms of antioxidant activity?

A7: Silychristin exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed silychristin's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []

Q8: Does silychristin influence the Nrf2 signaling pathway?

A8: Yes, silychristin and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.

Q9: What is the role of silychristin in inflammation?

A9: Silychristin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]

Q10: Does silychristin interact with blood platelets?

A10: Research suggests that silychristin can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []

Q11: Does silychristin affect blood vessels?

A11: Silychristin, particularly its sulfated metabolite silychristin-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.

Q12: What is the impact of silychristin on liver health?

A12: Silychristin contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]

Q13: Does silychristin have anticancer potential?

A13: While more research is needed, preliminary evidence suggests that silychristin may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []

Q14: Does silychristin inhibit α-amylase?

A14: Recent research has identified silychristin derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for silychristin in regulating blood sugar levels.

Q15: How is silychristin metabolized in the body?

A15: Silychristin undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]

Q16: What is the bioavailability of silychristin?

A16: Silychristin exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]

Q17: Can the bioavailability of silychristin be enhanced?

A17: Strategies to enhance silychristin bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]

Q18: What are the potential applications of silychristin in drug development?

A18: Silychristin holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)